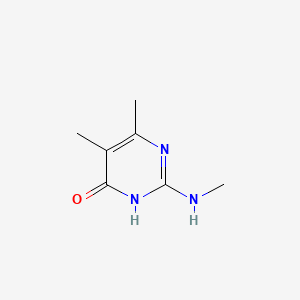
2,2'-(Propane-1,3-diyldisulfinyl)diethanol
Descripción general
Descripción
2,2’-(Propane-1,3-diyldisulfinyl)diethanol is an organic compound with the molecular formula C7H16O4S2 It is characterized by the presence of two sulfinyl groups attached to a propane backbone, with each sulfinyl group further connected to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyldisulfinyl)diethanol typically involves the reaction of 1,3-dichloropropane with sodium ethanethiolate to form 1,3-bis(ethylthio)propane. This intermediate is then oxidized using hydrogen peroxide or a similar oxidizing agent to yield the desired product. The reaction conditions generally include:
Temperature: Ambient to moderate temperatures (20-50°C)
Solvent: Common solvents such as ethanol or methanol
Catalyst: None required for the oxidation step
Industrial Production Methods
Industrial production of 2,2’-(Propane-1,3-diyldisulfinyl)diethanol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant volumes of reactants
Continuous Flow Systems: To ensure consistent product quality and yield
Purification: Techniques such as distillation or crystallization to obtain high-purity product
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Propane-1,3-diyldisulfinyl)diethanol undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert sulfinyl groups to sulfonyl groups.
Reduction: Reduction reactions can revert sulfinyl groups to thioether groups.
Substitution: Nucleophilic substitution reactions can replace the ethanol moieties with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: 2,2’-(Propane-1,3-diyldisulfonyl)diethanol
Reduction: 1,3-bis(ethylthio)propane
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2,2’-(Propane-1,3-diyldisulfinyl)diethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2,2’-(Propane-1,3-diyldisulfinyl)diethanol involves its interaction with various molecular targets. The sulfinyl groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the ethanol moieties can form hydrogen bonds with biological macromolecules, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Propane-1,3-diyldisulfonyl)diethanol: Similar structure but with sulfonyl groups instead of sulfinyl groups.
1,3-bis(ethylthio)propane: Precursor in the synthesis of 2,2’-(Propane-1,3-diyldisulfinyl)diethanol.
2,2’-(Propane-1,3-diyldithio)diethanol: Contains thioether groups instead of sulfinyl groups.
Uniqueness
2,2’-(Propane-1,3-diyldisulfinyl)diethanol is unique due to the presence of sulfinyl groups, which impart distinct redox properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-[3-(2-hydroxyethylsulfinyl)propylsulfinyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4S2/c8-2-6-12(10)4-1-5-13(11)7-3-9/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLNKGZGJSWXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)CCO)CS(=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90824474 | |
| Record name | 2,2'-(Propane-1,3-diyldisulfinyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90824474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76305-83-4 | |
| Record name | 2,2'-(Propane-1,3-diyldisulfinyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90824474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


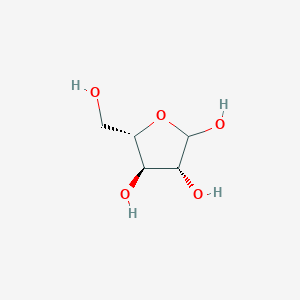
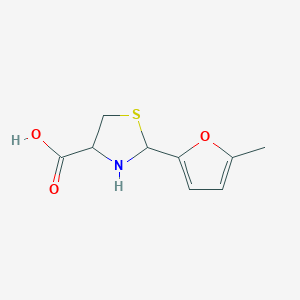

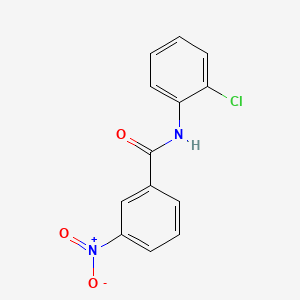
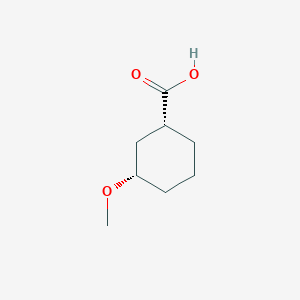

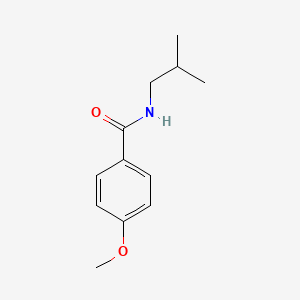

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3344523.png)
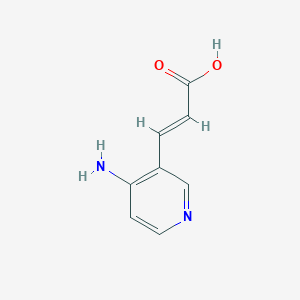


![tert-Butyl [(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate](/img/structure/B3344554.png)
